1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile is a nitrogen-rich heterocyclic compound featuring a fused pyrazolo-pyridazine core substituted with a phenyl group at the 1-position and a carbonitrile group at the 7-position.
Properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyridazine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c13-6-11-12-9(7-14-16-11)8-15-17(12)10-4-2-1-3-5-10/h1-5,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJBHJMGHVLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(N=NC=C3C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567949 | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136819-79-9 | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the cyano group. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile exhibit significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, certain synthesized derivatives have shown considerable antibacterial and antifungal effects, suggesting their potential as therapeutic agents in treating infectious diseases.
Antitumor Activity
The compound's structural features also position it as a promising candidate in anticancer research . Studies have shown that derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as interference with cellular processes or modulation of enzyme activity. Notably, compounds similar to this compound have been designed to target specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and spectroscopic methods are employed to elucidate binding mechanisms and affinities, which are crucial for optimizing this compound for therapeutic use.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
The pyrazolo[3,4-d]pyridazine system differs from pyrazolo[3,4-d]pyrimidine by the position of nitrogen atoms in the fused diazine ring. This structural distinction impacts electronic properties and hydrogen-bonding capabilities, which are critical for interactions with biological targets.
Table 1: Comparison of Core Structures
Functional Group Variations
Substituents at positions 4 and 7 significantly influence reactivity and bioactivity. For example:
- Chloro vs. Carbonitrile : Chloro-substituted analogs (e.g., 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) are intermediates for further functionalization, achieving 65% yield in chlorination reactions . In contrast, carbonitrile groups (as in the target compound) may enhance electrophilicity and interaction with enzymatic nucleophiles.
- Thioether vs. Carbonitrile : The derivative 4-(4-fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile (compound 71) demonstrated EGFR-TK inhibition (IC₅₀ = 1.2 µM) due to its sulfur-linked pyrimidine moiety . The carbonitrile group in the target compound could similarly modulate kinase affinity.
Table 2: Substituent Impact on Bioactivity
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile is a heterocyclic compound characterized by a fused pyrazole and pyridazine ring system. Its molecular formula is C12H8N4, and it has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound features a phenyl group attached to the pyrazole moiety and a carbonitrile functional group at the 7-position of the pyridazine ring. The presence of nitrogen atoms in both rings contributes to its chemical reactivity and biological interactions, making it a subject of interest in various fields including medicinal chemistry.
Synthesis
The synthesis of this compound typically involves cyclization reactions. Common methods include:
- Vilsmeier–Haack Reagents : Effective in yielding pyrazolo[3,4-d]pyridazine derivatives through acid-catalyzed nucleophilic addition-elimination mechanisms.
- Microwave Irradiation : Utilized to accelerate reaction times and improve yields during synthesis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated:
- Bacterial Inhibition : Certain synthesized derivatives show effective inhibition against various bacterial strains.
- Antifungal Effects : The compound also exhibits antifungal activity, suggesting its potential as a therapeutic agent in treating infections.
Antitumor Activity
The compound has shown promising results in antitumor activity against various cancer cell lines. Key findings include:
- Cytotoxicity : Studies reveal that it can induce cytotoxic effects in cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
- Mechanisms of Action : The specific mechanisms may involve interference with cellular processes or modulation of enzyme activity critical for tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds highlights the following:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazole fused with pyridine | Exhibits distinct pharmacological properties |
| 2H-Pyrazolo[3,4-d]pyrimidine | Pyrazole fused with pyrimidine | Known for antiviral activity |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Amino-substituted pyrazole | Potential anticancer activity |
| 2-Arylpyrazolo[3,4-b]pyridine | Aryl-substituted pyrazole | Enhanced reactivity due to aryl groups |
The unique combination of structural features in this compound contributes to its distinctive biological activities compared to these similar compounds.
Case Studies
Several studies have documented the biological activities of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives exhibited IC50 values significantly lower than standard chemotherapeutics when tested against HeLa and A549 cell lines.
- Antimicrobial Properties : Another study highlighted that synthesized derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile?
- Methodology : A key approach involves cyclization reactions using aminopyrazole carbonitrile precursors. For example, 4-aminopyrazole-3-carbonitrile derivatives can react with cyclizing agents like triethyl orthoacetate or ammonium acetate under microwave irradiation (130°C, 15 min) or conventional heating (120°C, 2.5 h in a sealed tube) . These conditions promote ring closure to form the pyridazine core. Stoichiometric ratios (e.g., 1:1.5 for aminopyrazole:ammonium acetate) and anhydrous conditions are critical to avoid side reactions .
Q. What analytical techniques are used to characterize this compound?
- Methodology :
- Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) to assess purity .
- HRMS : Confirm molecular ion peaks (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) to verify molecular weight .
- NMR Spectroscopy : Use ¹H and ¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.06–7.68 ppm) and nitrile carbons (δ ~111 ppm) .
Q. How is regioselectivity achieved during functionalization at position 7?
- Methodology : Regioselective reactions at position 7 are influenced by steric and electronic factors. For example, nitrile groups at position 7 can act as directing groups, facilitating electrophilic substitution. Controlled reaction temperatures (0–50°C) and protecting group strategies (e.g., benzyl groups) are employed to minimize competing reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (15 min vs. 2.5 h) and improves yields by ~15% due to uniform heating .
- Solvent Selection : Polar aprotic solvents (e.g., methylene chloride) enhance solubility of intermediates, while ethyl acetate/cyclohexane mixtures optimize column chromatography purification .
- Catalyst Screening : Triazene intermediates (e.g., 3,3-diisopropyltriaz-1-en-1-yl) can accelerate cyclization kinetics .
Q. How should researchers address discrepancies in elemental analysis data?
- Methodology : Discrepancies (e.g., C 61.78% vs. calcd 61.65%) may arise from hygroscopic impurities or incomplete combustion. Solutions include:
- Repetitive Recrystallization : Use light petroleum ether/Et₂O mixtures to enhance purity .
- Complementary Techniques : Validate via HRMS (mass accuracy <1 ppm) and ¹³C NMR to confirm molecular integrity .
Q. What experimental strategies confirm the compound’s structural conformation?
- Methodology :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., mean C–C bond: 0.002 Å) to validate regiochemistry .
- 2D NMR : COSY and HMBC correlations map proton-proton and carbon-proton connectivity, distinguishing pyridazine from pyrimidine isomers .
Q. How does steric hindrance influence functional group reactivity in derivatives?
- Methodology : Bulky substituents (e.g., adamantyl groups) at position 5 reduce reactivity at adjacent positions due to steric effects. Computational modeling (DFT) can predict reaction sites, while kinetic studies under varying temperatures (0–50°C) quantify steric impacts .
Q. What stability considerations are critical for long-term storage?
- Methodology :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to hydrolytic instability of the nitrile group .
- Thermal Stability : Decomposition above 300°C necessitates storage at <0°C for prolonged shelf life .
Methodological Notes
- Contradiction Resolution : For conflicting NMR data (e.g., unexpected splitting patterns), replicate experiments under standardized conditions (e.g., 400 MHz, CDCl₃) and compare with literature coupling constants (J = 7.5–8.1 Hz for aromatic protons) .
- Advanced Purification : Flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane over 20 column volumes) effectively isolates the target compound with >88% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
